molecular formula C14H6F3N5S B11051306 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B11051306
M. Wt: 333.29 g/mol
InChI Key: CSSSRQDUDLQTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of trifluorophenyl and pyridine moieties enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles and triazolopyrazines, which share structural features and biological activities. For example:

The uniqueness of 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H6F3N5S

Molecular Weight

333.29 g/mol

IUPAC Name

3-pyridin-4-yl-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H6F3N5S/c15-9-2-1-8(10(16)11(9)17)13-21-22-12(19-20-14(22)23-13)7-3-5-18-6-4-7/h1-6H

InChI Key

CSSSRQDUDLQTCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F)F)F

Origin of Product

United States

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